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Compound of Interest

Compound Name: GSK3739936

Cat. No.: B8734035 Get Quote

For researchers, scientists, and drug development professionals, this guide provides a

comprehensive comparison of two distinct HIV integrase inhibitors: GSK3739936, an allosteric

inhibitor, and raltegravir, an integrase strand transfer inhibitor (INSTI). This document

synthesizes available preclinical data, details their disparate mechanisms of action, and

outlines the experimental methodologies used in their evaluation.

Executive Summary
GSK3739936 and raltegravir represent two different classes of HIV integrase inhibitors, each

with a unique mechanism for disrupting viral replication. Raltegravir, a well-established

antiretroviral, directly targets the catalytic site of the integrase enzyme to block the strand

transfer step of viral DNA integration into the host genome. In contrast, GSK3739936 is an

allosteric inhibitor that binds to a different site on the integrase, inducing aberrant

multimerization and leading to the production of non-infectious viral particles. While direct

comparative studies are limited, available in vitro data suggests both compounds are potent

inhibitors of HIV-1.

Data Presentation
The following tables summarize the available quantitative data for GSK3739936 and raltegravir

from various in vitro studies. It is important to note that these values were not obtained from a

head-to-head comparative study and experimental conditions may have varied.

Table 1: In Vitro Potency Against Wild-Type HIV-1
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Compound Target Assay Type IC50 (nM) EC50 (nM)
Cytotoxicity
(CC50, µM)

GSK3739936

HIV-1

Allosteric

Integrase

Biochemical

Assay
11.1[1] -

>20 (in MT-2

cells)[1]

Cell-Based

Assay
- 1.7[1]

Raltegravir
HIV-1

Integrase

Biochemical

Assay

(purified

integrase)

2 - 7[2][3] - -

Cell-Based

Assay (Wild-

type isolates)

9.15 (median)

[4]
- -

Cell-Based

Assay (50%

human

serum)

31 (IC95)[5] - -

Note: IC50 (50% inhibitory concentration) in biochemical assays measures the concentration of

the drug required to inhibit the activity of the isolated enzyme by 50%. EC50 (50% effective

concentration) in cell-based assays measures the concentration of the drug required to inhibit

viral replication in cell culture by 50%. CC50 (50% cytotoxic concentration) is the concentration

of the drug that causes the death of 50% of cells in a culture. A higher CC50 value indicates

lower cytotoxicity.

Mechanism of Action
The fundamental difference between GSK3739936 and raltegravir lies in their mechanism of

action.

Raltegravir: Integrase Strand Transfer Inhibition
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Raltegravir is a first-in-class integrase strand transfer inhibitor (INSTI).[3] It acts by binding to

the catalytic site of the HIV-1 integrase, chelating essential divalent metal ions (Mg2+) required

for its enzymatic activity.[5] This binding prevents the covalent insertion, or "strand transfer," of

the viral DNA into the host cell's chromosome, a critical step for viral replication.[2][6][7]

GSK3739936: Allosteric Integrase Inhibition

GSK3739936 is an allosteric HIV-1 integrase inhibitor (ALLINI).[1] Unlike INSTIs, ALLINIs do

not bind to the catalytic site. Instead, they bind to a distinct pocket at the interface of two

integrase monomers.[8][9] This binding event promotes aberrant multimerization of the

integrase enzyme, leading to the formation of defective viral particles that are unable to

replicate.[8][10] This novel mechanism of action gives ALLINIs a different resistance profile

compared to INSTIs.

Signaling Pathways and Experimental Workflows
The following diagrams illustrate the distinct mechanisms of action of raltegravir and

GSK3739936, as well as a general workflow for evaluating HIV inhibitors in vitro.
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Figure 1: Mechanism of action of Raltegravir.
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Figure 2: Mechanism of action of GSK3739936.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 9 Tech Support

https://www.benchchem.com/product/b8734035?utm_src=pdf-body-img
https://www.benchchem.com/product/b8734035?utm_src=pdf-body-img
https://www.benchchem.com/product/b8734035?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8734035?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


1. Cell Culture
(e.g., MT-2, CEM-SS)

2. HIV-1 Infection

3. Treatment with Inhibitor
(e.g., GSK3739936 or Raltegravir)

4. Incubation

5. Quantification of Viral Replication
(e.g., p24 ELISA, Luciferase Assay)

6. Data Analysis
(IC50 / EC50 Determination)

Click to download full resolution via product page

Figure 3: General workflow for in vitro HIV inhibition assays.

Experimental Protocols
Detailed experimental protocols for the evaluation of these compounds are often proprietary or

found within the supplementary materials of publications. However, based on the available

literature, the following methodologies are commonly employed:

In Vitro Antiviral Activity Assay (Cell-Based)

Cell Lines: Human T-cell lines susceptible to HIV-1 infection, such as MT-2 or CEM-SS cells,

are commonly used.
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Virus Strains: Laboratory-adapted HIV-1 strains (e.g., HIV-1 IIIB) or clinical isolates are used

to infect the cells.

Inhibitor Preparation: GSK3739936 and raltegravir are serially diluted to a range of

concentrations.

Infection and Treatment: Cells are infected with a known amount of virus in the presence or

absence of the inhibitors.

Incubation: The treated and infected cells are incubated for a period of 3-7 days to allow for

viral replication.

Quantification of Viral Replication: The extent of viral replication is measured by quantifying a

viral protein (e.g., p24 antigen) in the cell culture supernatant using an ELISA (Enzyme-

Linked Immunosorbent Assay) or by measuring the activity of a reporter gene (e.g.,

luciferase) engineered into the virus.

Data Analysis: The concentration of the inhibitor that reduces viral replication by 50% (EC50)

is calculated from the dose-response curve.

Integrase Strand Transfer Assay (Biochemical)

Reagents: This assay uses purified recombinant HIV-1 integrase enzyme, a labeled DNA

substrate that mimics the viral DNA end, and a target DNA.

Reaction: The integrase enzyme, DNA substrate, and the inhibitor (at various concentrations)

are incubated together.

Strand Transfer Initiation: The strand transfer reaction is initiated by the addition of the target

DNA.

Product Detection: The products of the strand transfer reaction are separated by gel

electrophoresis and detected.

Data Analysis: The concentration of the inhibitor that reduces the strand transfer activity by

50% (IC50) is determined.
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Cytotoxicity Assay

Cell Culture: Uninfected cells (the same cell line used in the antiviral assay) are cultured.

Treatment: The cells are treated with the same range of inhibitor concentrations used in the

antiviral assay.

Incubation: The cells are incubated for the same duration as the antiviral assay.

Viability Measurement: Cell viability is assessed using a colorimetric assay (e.g., MTT or XTT

assay) that measures mitochondrial activity, which is proportional to the number of living

cells.

Data Analysis: The concentration of the inhibitor that reduces cell viability by 50% (CC50) is

calculated.

Conclusion
GSK3739936 and raltegravir are both potent inhibitors of HIV-1 but operate through distinct

mechanisms. Raltegravir's established efficacy and safety profile as an INSTI make it a

cornerstone of antiretroviral therapy. GSK3739936, as an ALLINI, represents a novel approach

to HIV treatment that may offer advantages in overcoming resistance to existing drug classes.

Further head-to-head preclinical and clinical studies are necessary to fully elucidate the

comparative efficacy and safety of these two compounds. The different mechanisms of action

also suggest potential for synergistic effects when used in combination, a promising avenue for

future research in HIV therapy.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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